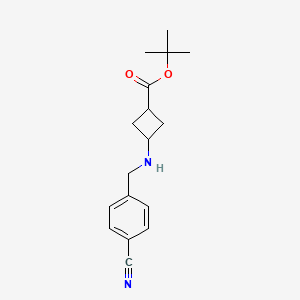

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

Description

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate (CAS: 1206969-52-9; MFCD14585462) is a cyclobutane-based organic compound featuring a tert-butyl ester group, a 4-cyanobenzylamino substituent, and a cyclobutane ring. The tert-butyl ester serves as a protective group for carboxylic acids, enabling selective reactivity in synthetic pathways. The 4-cyanobenzylamino moiety introduces both aromaticity and polarity, while the strained cyclobutane ring may influence conformational stability and reactivity. This compound is cataloged with 85% purity and is likely utilized as a building block in pharmaceutical or agrochemical synthesis, particularly in the development of kinase inhibitors or bioactive molecules requiring rigid, small-ring scaffolds .

Properties

IUPAC Name |

tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFQEPHUNHXAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150535 | |

| Record name | 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-52-9 | |

| Record name | 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. Subsequently, the ester is reacted with 4-cyanobenzylamine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

Reduction: The compound can be reduced at the nitrile group to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylamine moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols under appropriate conditions.

Major Products:

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate are compared below with analogous compounds from commercial catalogs and literature.

Table 1: Structural and Functional Comparison

*From (exact purity unspecified).

Key Findings:

Smaller rings (e.g., azetidine in QV-4531) exhibit higher strain but improved rigidity, which may optimize target binding in drug discovery .

This contrasts with QV-4531’s 2,4-dimethoxybenzylamino group, where electron-donating methoxy groups increase lipophilicity . SH-6122’s simple cyanoethyl substituent lacks aromaticity, limiting its utility in directed ortho-metalation but favoring carbamate-based protection strategies .

Purity and Synthetic Utility: QA-1216’s lower purity (85%) compared to analogs (95–98%) may reflect challenges in synthesizing its strained cyclobutane scaffold or isolating the benzylamino intermediate . High-purity analogs like AM-2432 (97%) are more suitable for multistep syntheses requiring minimal side-product interference .

Biological Relevance :

- Cyclobutane derivatives (e.g., QA-1216) are increasingly explored in medicinal chemistry for mimicking peptide turn structures or serving as conformationally restricted scaffolds. Piperidine (AM-2252) and azetidine (QV-4531) analogs are more common in approved drugs due to their metabolic stability and synthetic tractability .

Biological Activity

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate, a compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol, has garnered attention in biological research due to its unique structural features, particularly the presence of a nitrile group. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its tert-butyl ester group and a cyanobenzylamine moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 286.37 g/mol |

| CAS Number | 1206969-52-9 |

| IUPAC Name | tert-butyl 3-[(4-cyanobenzyl)amino]cyclobutanecarboxylate |

Synthesis

The synthesis of this compound typically involves:

- Formation of the tert-butyl ester : Cyclobutanecarboxylic acid is reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

- Coupling with 4-cyanobenzylamine : The resulting tert-butyl ester is then reacted with 4-cyanobenzylamine under suitable conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitrile group enhances binding affinity to various molecular targets, potentially modulating their activity.

- Enzyme Interactions : The compound is utilized in studies to investigate enzyme kinetics and interactions due to its structural similarity to bioactive molecules.

- Receptor Binding : It has been explored for its potential role as a ligand in receptor binding studies, particularly in pharmacological research targeting specific pathways .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

- Agrochemical Synthesis : It serves as an intermediate in synthesizing compounds with agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the side chains significantly impact biological potency and affinity for target receptors .

- Another investigation into related nitrile-containing compounds illustrated their potential as anti-inflammatory agents, suggesting similar pathways may be explored for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between cyclobutanecarboxylate intermediates and 4-cyanobenzylamine derivatives. For example, tert-butyl carbamates are often formed using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) under anhydrous conditions in solvents such as DMF or THF, with triethylamine as a base . Reaction yields depend on steric hindrance from the tert-butyl group and cyclobutane ring strain, which may necessitate extended reaction times (e.g., 12–24 hours) at room temperature or mild heating (40–60°C).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry of the cyclobutane ring and the tert-butyl group. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) assesses purity. For intermediates, Fourier-Transform Infrared Spectroscopy (FT-IR) can monitor carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrile (C≡N) groups (~2250 cm⁻¹) .

Q. How should researchers address the compound’s stability during storage and handling?

- Methodological Answer : The tert-butyl group enhances steric protection, but the compound may degrade under acidic/basic conditions or prolonged exposure to light. Store at 2–8°C in inert atmospheres (argon or nitrogen) within amber glass vials. Pre-experiment stability tests via TLC or HPLC are recommended to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from cyclobutane ring strain or diastereomerism?

- Methodological Answer : Cyclobutane’s ring strain can cause unexpected splitting in NMR spectra. Use variable-temperature NMR (e.g., 25°C to −40°C) to distinguish diastereomers by slowing conformational exchange. Computational modeling (DFT or molecular mechanics) can predict energy barriers for ring puckering, aiding spectral interpretation . For ambiguous MS fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .

Q. What strategies optimize coupling reactions involving 4-cyanobenzylamine derivatives to minimize side products?

- Methodological Answer : Activate the carboxylate intermediate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of PyBOP for higher coupling efficiency. Use sub-stoichiometric amounts (0.9–1.1 equiv) of 4-cyanobenzylamine to avoid amide dimerization. Monitor reaction progress via in-situ IR or LC-MS to terminate reactions at >90% conversion .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in downstream derivatization?

- Methodological Answer : The tert-butyl group slows nucleophilic attacks at the carbamate carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants under varying temperatures) reveal activation energies for hydrolysis or aminolysis. Use bulky solvents (e.g., tert-butanol) to mitigate steric hindrance or employ microwave-assisted synthesis to accelerate reactions .

Q. What methodologies assess the compound’s potential ecological impact when disposed as laboratory waste?

- Methodological Answer : While specific ecotoxicity data are unavailable, follow OECD guidelines for analogous carbamates:

- Biodegradation : Perform closed-bottle tests (OECD 301D) to measure BOD/COD ratios.

- Aquatic toxicity : Use Daphnia magna acute toxicity assays (48-hour EC₅₀).

- Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize cyanide byproducts .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental yields in cyclobutane-based syntheses?

- Methodological Answer : Computational models (e.g., DFT) may underestimate steric effects or solvent interactions. Calibrate models using experimental data from analogous compounds (e.g., tert-butyl 4-formylphenylcarboxylate ). For low yields, screen solvents (e.g., DCM vs. acetonitrile) or additives (e.g., molecular sieves) to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.